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molecular formula C7H5IO3 B103322 2-Hydroxy-4-iodobenzoic acid CAS No. 16870-28-3

2-Hydroxy-4-iodobenzoic acid

Cat. No. B103322
M. Wt: 264.02 g/mol
InChI Key: UQOZVZTUJNRMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194450B1

Procedure details

To 20% sulfuric acid solution (650 ml) were added 4-amino-2-hydroxybenzoic acid and 200 ml of 20% sulfuric acid solution. The solution was cooled to −10° C. and a solution of sodium nitrite (47 g, 0.34 mol) in water (100 ml) was added over 5 hours. The solution obtained was added dropwise to a suspension of potassium iodide (69.5 g, 0.42 mol) and copper(I) iodide (69.5 g, 0.36 mol) in 370 ml of 20% sulfuric acid. The mixture was stirred for 36 hours at room temperature and was then filtered. The filtrate was extracted with ethyl acetate, washed twice with saturated sodium sulfite solution and twice with water. The organic phase was concentrated on a rotary evaporator under vacuum at 40° C. The properties of the final product were as follows:
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
69.5 g
Type
reactant
Reaction Step Two
Quantity
370 mL
Type
solvent
Reaction Step Two
Name
copper(I) iodide
Quantity
69.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
650 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([OH:11])[CH:3]=1.N([O-])=O.[Na+].[I-:16].[K+]>O.S(=O)(=O)(O)O.[Cu]I>[OH:11][C:4]1[CH:3]=[C:2]([I:16])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
69.5 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
370 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
copper(I) iodide
Quantity
69.5 g
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
650 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 36 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
FILTRATION
Type
FILTRATION
Details
was then filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
washed twice with saturated sodium sulfite solution and twice with water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated on a rotary evaporator under vacuum at 40° C

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
Smiles
OC1=C(C(=O)O)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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